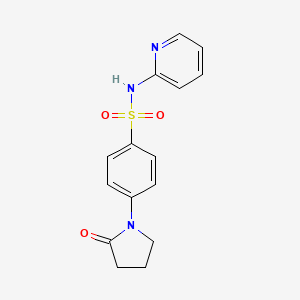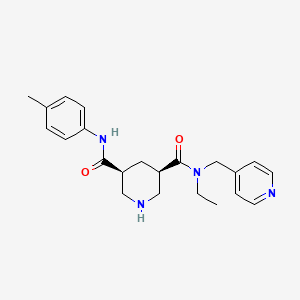![molecular formula C12H24N2O3 B5633315 [3-(hydroxymethyl)-8-isopropyl-1-oxa-4,8-diazaspiro[4.5]dec-3-yl]methanol](/img/structure/B5633315.png)
[3-(hydroxymethyl)-8-isopropyl-1-oxa-4,8-diazaspiro[4.5]dec-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(hydroxymethyl)-8-isopropyl-1-oxa-4,8-diazaspiro[4.5]dec-3-yl]methanol is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which connects two rings through a single atom, creating a rigid and three-dimensional framework. The presence of hydroxymethyl and isopropyl groups further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(hydroxymethyl)-8-isopropyl-1-oxa-4,8-diazaspiro[4.5]dec-3-yl]methanol typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor molecule under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of advanced technologies such as high-pressure homogenization and ultrasound techniques can enhance the efficiency of the synthesis process . These methods help in achieving consistent product quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
[3-(hydroxymethyl)-8-isopropyl-1-oxa-4,8-diazaspiro[4.5]dec-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce various alcohols.
Scientific Research Applications
[3-(hydroxymethyl)-8-isopropyl-1-oxa-4,8-diazaspiro[4.5]dec-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(hydroxymethyl)-8-isopropyl-1-oxa-4,8-diazaspiro[4.5]dec-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . This interaction can lead to various physiological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Triple Bond Compounds: Compounds with triple bonds, such as nitrogen molecules, which have unique chemical properties.
Uniqueness
What sets [3-(hydroxymethyl)-8-isopropyl-1-oxa-4,8-diazaspiro[4.5]dec-3-yl]methanol apart is its spirocyclic structure, which imparts rigidity and three-dimensionality. This structural feature can influence its reactivity and interactions with other molecules, making it a versatile compound in various applications.
Properties
IUPAC Name |
[3-(hydroxymethyl)-8-propan-2-yl-1-oxa-4,8-diazaspiro[4.5]decan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-10(2)14-5-3-12(4-6-14)13-11(7-15,8-16)9-17-12/h10,13,15-16H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXJTKRCPATEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2(CC1)NC(CO2)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-methyl-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5633236.png)
![N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide](/img/structure/B5633240.png)

![1-[3-(4-chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl]ethanone](/img/structure/B5633250.png)
![N-{3-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5633257.png)
![3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5633264.png)
![4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5633271.png)
![1-cyclopentyl-N-[3-(2-ethylimidazol-1-yl)propyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5633283.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-ethyl-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5633297.png)
![1-methyl-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B5633304.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B5633308.png)

![N-[2-(4-biphenylyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5633317.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5633334.png)
